molecular formula C7H3ClFNaO2 B3102662 Sodium 3-chloro-4-fluorobenzoate CAS No. 1421761-18-3

Sodium 3-chloro-4-fluorobenzoate

Cat. No.: B3102662
CAS No.: 1421761-18-3
M. Wt: 196.54 g/mol
InChI Key: YKLJXXDVYTYGJE-UHFFFAOYSA-M
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Description

Sodium 3-chloro-4-fluorobenzoate is an organic compound with the molecular formula C₇H₃ClFNaO₂ and a molecular weight of 196.54 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body, affecting their function and leading to changes at the cellular level .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can alter the conformation and function of the target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound may influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the bioavailability of the compound. The compound is also predicted to be BBB (Blood-Brain Barrier) permeant .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Sodium 3-chloro-4-fluorobenzoate . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s action can be influenced by the physiological environment within the body, including the presence of other metabolites, the state of the immune system, and the health status of the individual .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-chloro-4-fluorobenzoate typically involves the reaction of 3-chloro-4-fluorobenzoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the benzoic acid derivative is dissolved in water, and sodium hydroxide is added to neutralize the acid, forming the sodium salt .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors where the reactants are mixed under controlled temperatures and pressures to ensure complete conversion and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-chloro-4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Sodium 3-chloro-4-fluorobenzoate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Sodium 3-chloro-4-fluorobenzoate is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, such as altered reactivity and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

sodium;3-chloro-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2.Na/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLJXXDVYTYGJE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])Cl)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201014787
Record name Benzoic acid, 3-chloro-4-fluoro-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201014787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421761-18-3
Record name Benzoic acid, 3-chloro-4-fluoro-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421761183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-chloro-4-fluoro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3-chloro-4-fluoro-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201014787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3-chloro-4-fluorobenzoate
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Sodium 3-chloro-4-fluorobenzoate
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Sodium 3-chloro-4-fluorobenzoate
Reactant of Route 4
Sodium 3-chloro-4-fluorobenzoate
Reactant of Route 5
Sodium 3-chloro-4-fluorobenzoate
Reactant of Route 6
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Sodium 3-chloro-4-fluorobenzoate

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